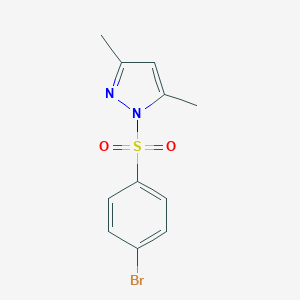

1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole

Description

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2S/c1-8-7-9(2)14(13-8)17(15,16)11-5-3-10(12)4-6-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEZMDLNVFMADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole typically involves the following steps:

Cycloaddition Reaction: A common method for synthesizing pyrazoles is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.

Condensation and Oxidation: Another approach involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation using bromine or a more benign protocol involving heating in DMSO under oxygen.

Dehydrogenative Coupling: A combination of Ru3(CO)12 and a NHC-diphosphine ligand catalyzes the dehydrogenative coupling of 1,3-diols with arylhydrazines to yield pyrazoles.

Chemical Reactions Analysis

1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling.

Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems.

Common reagents used in these reactions include palladium catalysts, bromine, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring, a sulfonyl group, and a brominated phenyl group. Its synthesis typically involves multi-step processes that allow for the precise construction of its molecular architecture. For example, one common synthetic route includes the reaction of 3,5-dimethylpyrazole with a suitable sulfonyl chloride to introduce the sulfonyl group effectively. The detailed synthesis can be summarized in the following table:

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 3,5-Dimethylpyrazole + Sulfonyl chloride | Room temperature | 1-(3,5-dimethylpyrazol-4-yl)sulfonyl chloride |

| 2 | Product from Step 1 + Brominated phenol | Reflux | 1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole |

Antiproliferative Effects

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of U937 cells with IC50 values indicating effective cytotoxicity without significant toxicity to normal cells .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory applications. Preliminary docking studies indicate that it may interact with enzymes involved in inflammatory pathways. This opens avenues for exploring its use in treating inflammatory diseases .

Antimicrobial Activity

Pyrazole derivatives are known for their antimicrobial properties. The compound has been evaluated for activity against various pathogens, including bacteria and fungi. The presence of the sulfonamide group enhances its interaction with biological targets, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of pyrazole derivatives:

- Study on Anticancer Activity : A study published in PMC evaluated a series of pyrazole derivatives for their antiproliferative effects against cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly improved their efficacy against cancer cells while maintaining low toxicity to normal cells .

- Research on Anti-leishmanial Activity : Another study focused on bis(spiropyrazolone) derivatives showed potential against Leishmania species. While not directly related to this compound, it underscores the therapeutic potential of pyrazole derivatives in treating parasitic infections .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, we can compare it with other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-3,5-dimethylpyrazole | Brominated pyrazole without sulfonamide | Lacks anti-inflammatory properties |

| Sulfopyrazole | Contains a sulfonamide group | More focused on anti-inflammatory activity |

| Phenylsulfonamide | Simple sulfonamide structure | Lacks complexity and varied biological activity |

This comparison highlights how the combination of brominated phenyl and multiple sulfonyl groups in this compound enhances its potential applications compared to simpler analogs.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The presence of the bromophenyl and sulfonyl groups allows it to participate in various biochemical pathways, influencing the activity of enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazole Derivatives

Table 1: Key Structural and Functional Comparisons

*Calculated based on (C₁₁H₁₁BrN₂O₂S).

†Estimated from analogous structures in .

‡Approximate range based on .

Structural and Functional Insights

Positional Isomerism (2-Bromo vs. 4-Bromo)

The positional isomer 1-((2-Bromophenyl)sulfonyl)-3,5-dimethylpyrazole shares the same molecular formula as the target compound but differs in bromine placement. The 4-bromo substitution likely enhances symmetry and electronic conjugation compared to the 2-bromo analog, which may introduce steric hindrance near the sulfonyl group. Such differences could influence solubility, crystal packing, and binding affinities in biological systems.

Sulfonyl vs. Benzyl Substituents

Replacing the sulfonyl group with a benzyl moiety (as in 1-[(4-Bromophenyl)methyl]-3,5-dimethylpyrazole ) reduces the compound’s polarity and electron-withdrawing capacity.

Core Heterocycle Modifications

- Oxadiazole Derivatives: The 1,3,4-oxadiazole analogs in exhibit notable anti-inflammatory activity, suggesting that replacing the pyrazole core with alternative heterocycles can significantly impact bioactivity.

Halogen and Functional Group Additions

The bromomethyl and ketone groups in ’s dihydropyrazol-3-one derivatives introduce reactive sites for further functionalization, contrasting with the inert sulfonyl group in the target compound. Such groups may render these analogs more suitable as synthetic intermediates rather than end-stage bioactive molecules.

Biological Activity

1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring and sulfonyl groups, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory effects, alongside relevant research findings.

Structural Overview

The molecular structure of this compound includes:

- Pyrazole Ring : A five-membered ring with two nitrogen atoms.

- Sulfonyl Group : A functional group containing sulfur and oxygen that enhances biological activity.

- Brominated Phenyl Group : The presence of bromine may influence the compound's reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. For instance:

- Study Findings : In vitro studies have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness is often compared with standard antibiotics, demonstrating promising results in preliminary screenings .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | Salmonella typhi | Moderate |

| This compound | Bacillus subtilis | Strong |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is noteworthy. It has been evaluated through various assays that measure the inhibition of pro-inflammatory mediators:

- Mechanism : The compound may inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses .

- Results : In experiments using RAW264.7 macrophages, treatment with this compound showed a reduction in NO secretion without significant cytotoxicity at effective concentrations .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest:

- Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease .

- Urease Inhibition : Compounds related to this structure have demonstrated potent urease inhibitory activity, making them potential candidates for treating infections caused by urease-producing bacteria .

| Enzyme | Inhibition Activity | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Strong | 2.14 - 6.28 |

| Urease | Strong | 1.13 - 2.39 |

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Antiproliferative Studies : Research conducted on pyrazole-sulfonamide derivatives indicated that these compounds possess antiproliferative properties against cancer cell lines such as U937, suggesting a potential role in cancer therapy .

- Binding Interactions : Fluorescence quenching studies have shown that these compounds can bind effectively to bovine serum albumin (BSA), indicating their pharmacokinetic profiles and potential for therapeutic applications .

Q & A

Q. Example Optimization Table :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous DMF | Maximizes solubility |

| Reaction Time | 12–16 hours | Completes sulfonylation |

| Molar Ratio | 1:1.2 (Pyrazole:Sulfonyl chloride) | Minimizes excess reagent |

How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

Q. Basic Research Focus

- IR Spectroscopy : Identifies sulfonyl (S=O) stretches (1150–1350 cm⁻¹) and pyrazole ring vibrations (C-H bending at ~1500 cm⁻¹) .

- NMR :

- ¹H NMR : Methyl groups (δ ~2.2–2.5 ppm), aromatic protons (δ ~7.5–8.0 ppm) .

- ¹³C NMR : Sulfonyl carbon (δ ~120–130 ppm), pyrazole carbons (δ ~140–160 ppm) .

- X-ray Crystallography : SHELX software refines hydrogen-bonding networks (e.g., C–H⋯N interactions) and torsional angles .

Q. Example Crystallographic Data :

| Parameter | Value (from ) |

|---|---|

| Space Group | Monoclinic, P2₁/c |

| Hydrogen Bond (D–H⋯A) | C5–H5⋯N1 (2.58 Å) |

What challenges arise in achieving regioselectivity during functionalization, and how can computational models guide reaction optimization?

Advanced Research Focus

Regioselectivity challenges occur during electrophilic substitution or cycloaddition reactions. For example, competing pathways may yield 1,3- vs. 1,5-disubstituted pyrazoles. Computational approaches include:

- Molecular Electron Density Theory (MEDT) : Predicts preferred reaction pathways by analyzing electron density at reactive sites (e.g., Cβ vs. Cγ positions) .

- DFT Calculations : Models transition states to identify kinetic vs. thermodynamic products .

Case Study : In a [3+2] cycloaddition, MEDT revealed that interactions between electrophilic Cβ and nucleophilic –N=N=C– fragments dictated regioselectivity, despite experimental results initially suggesting alternative pathways .

How do intermolecular interactions revealed by crystallography inform the compound’s stability and reactivity?

Advanced Research Focus

Crystal packing analysis using SHELX highlights:

- Hydrogen bonding : Stabilizes the lattice (e.g., C–H⋯Br interactions in reduce thermal motion).

- π-π Stacking : Aromatic sulfonyl and pyrazole rings align to enhance solid-state stability .

- Torsional Strain : Deviations from planarity in the sulfonyl group influence solubility and reactivity .

Implications : Modifying substituents (e.g., introducing electron-withdrawing groups) can alter these interactions, affecting crystallization behavior and bioavailability.

How can discrepancies between experimental and theoretical data (e.g., reaction pathways) be resolved?

Advanced Research Focus

Discrepancies often arise in reaction mechanisms. For example, theoretical models (MEDT) may predict Δ²-pyrazoline formation, while experiments yield nitropyrazole derivatives due to CHCl₃ elimination . Resolution strategies include:

- In situ Monitoring : Real-time techniques (e.g., FT-IR or HPLC) track intermediate species.

- Post-Hoc Analysis : Isolate and characterize by-products (e.g., via LC-MS) to validate competing pathways.

- Multi-Scale Modeling : Combine quantum mechanics (QM) with molecular dynamics (MD) to account for solvent effects or kinetic traps .

What biological activities are associated with this compound, and what methodologies assess its therapeutic potential?

Q. Basic Research Focus

- Enzyme Inhibition : Assays (e.g., fluorescence-based) evaluate binding to kinases or cyclooxygenase isoforms.

- Antimicrobial Screening : MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains .

- SAR Studies : Modifying the sulfonyl or bromophenyl groups enhances selectivity (e.g., links sulfonamide groups to receptor affinity).

Q. Key Data :

| Assay Type | Target | IC₅₀/EC₅₀ Range |

|---|---|---|

| Kinase Inhibition | EGFR Tyrosine Kinase | 0.5–5.0 µM |

What strategies are employed to modify the sulfonyl group for enhanced bioactivity, and how is efficacy validated?

Q. Advanced Research Focus

- Functionalization : Introduce electron-withdrawing groups (e.g., –CF₃) to sulfonyl moieties to improve metabolic stability.

- Click Chemistry : Azide-alkyne cycloaddition attaches pharmacophores (e.g., triazoles) for targeted delivery .

- Validation :

How are impurities or by-products identified and quantified during synthesis?

Q. Basic Research Focus

- Chromatography : HPLC with UV detection quantifies unreacted 3,5-dimethylpyrazole or sulfonyl chloride.

- Mass Spectrometry : HRMS identifies side products (e.g., di-sulfonylated derivatives) .

- NMR Titration : Integrates impurity peaks (e.g., δ ~7.8 ppm for residual aromatic protons) against internal standards .

Q. Example Impurity Profile :

| Impurity | Retention Time (HPLC) | Concentration (ppm) |

|---|---|---|

| Di-sulfonylated | 12.3 min | <50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.